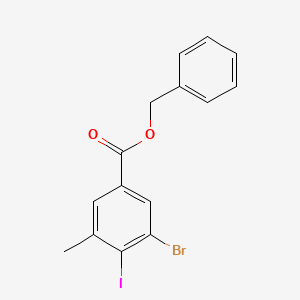

tert-butyl 3-Bromo-4-iodo-5-methylbenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tert-butyl 3-Bromo-4-iodo-5-methylbenzoate is a chemical compound with the CAS Number: 2364584-56-3 . It has a molecular weight of 397.05 and its IUPAC name is this compound . The compound is solid in physical form .

Molecular Structure Analysis

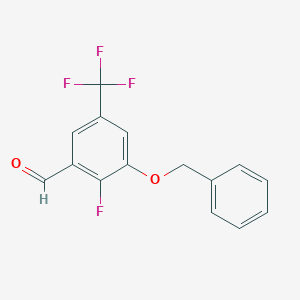

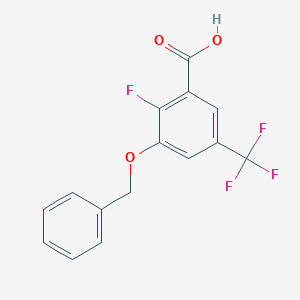

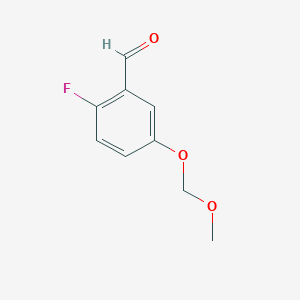

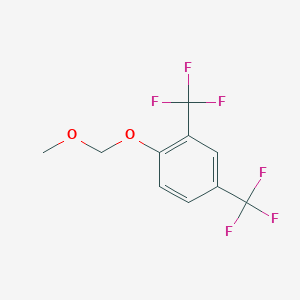

The InChI code for this compound is 1S/C12H14BrIO2/c1-7-5-8 (6-9 (13)10 (7)14)11 (15)16-12 (2,3)4/h5-6H,1-4H3 . This code provides a specific description of the molecule’s structure, including the positions of the bromo, iodo, and methyl groups on the benzene ring, and the attachment of the tert-butyl group via an ester linkage.Physical And Chemical Properties Analysis

This compound has a predicted boiling point of 377.2±42.0 °C and a predicted density of 1.715±0.06 g/cm3 . It is a solid at room temperature .Wissenschaftliche Forschungsanwendungen

Tert-butyl 3-bromo-4-iodo-5-methylbenzoate has been used in scientific research for a variety of applications. It has been used as an intermediate in the synthesis of compounds for the study of enzyme inhibition, drug metabolism, and other biochemical processes. It has been used in the synthesis of compounds for the study of cell signaling, gene expression, and other cellular processes. It has also been used in the synthesis of compounds for the study of drug-receptor interactions and drug delivery.

Wirkmechanismus

Tert-butyl 3-bromo-4-iodo-5-methylbenzoate is an intermediate in the synthesis of many organic compounds. It is used as a reactant in the synthesis of compounds that can interact with enzymes, receptors, and other cellular components. The mechanism of action of this compound is dependent on the compound it is used to synthesize.

Biochemical and Physiological Effects

This compound is an intermediate in the synthesis of many organic compounds. The biochemical and physiological effects of these compounds are dependent on the compound they are used to synthesize. Generally, these compounds can interact with enzymes, receptors, and other cellular components to produce a variety of effects.

Vorteile Und Einschränkungen Für Laborexperimente

Tert-butyl 3-bromo-4-iodo-5-methylbenzoate is a useful compound for laboratory experiments. It is relatively easy to synthesize and is stable in most organic solvents. It is also relatively non-toxic and has a low risk of contamination. However, the compound is sensitive to light and heat and can be degraded by exposure to either.

Zukünftige Richtungen

Tert-butyl 3-bromo-4-iodo-5-methylbenzoate can be used in the synthesis of a variety of compounds for use in scientific research. In the future, it may be used in the synthesis of compounds for the study of enzyme inhibition, drug metabolism, cell signaling, gene expression, drug-receptor interactions, and drug delivery. It may also be used in the synthesis of compounds for the study of cancer, neurological disorders, and other diseases. In addition, it may be used in the synthesis of compounds for the study of drug-drug interactions, drug-disease interactions, and drug-environment interactions.

Synthesemethoden

Tert-butyl 3-bromo-4-iodo-5-methylbenzoate is synthesized by the reaction of tert-butyl bromide and 4-iodomethylbenzoic acid. The reaction is carried out in an inert atmosphere, such as nitrogen or argon. The reaction is typically carried out at a temperature between 0°C and 40°C and is complete within one hour. The reaction can be monitored by thin-layer chromatography.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES), P351 (Rinse cautiously with water for several minutes), and P338 (Remove contact lenses if present and easy to do so) .

Eigenschaften

IUPAC Name |

tert-butyl 3-bromo-4-iodo-5-methylbenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14BrIO2/c1-7-5-8(6-9(13)10(7)14)11(15)16-12(2,3)4/h5-6H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBUYHYOFVUWGND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1I)Br)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14BrIO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-Isopropyl-2-oxaspiro[3.3]heptan-6-amine](/img/structure/B6294703.png)